Comprehensive Technical Guide: Properties, Synthesis, and Applications of 2-Ethyl-7-methyl-1H-indole (CAS 91131-84-9)
Comprehensive Technical Guide: Properties, Synthesis, and Applications of 2-Ethyl-7-methyl-1H-indole (CAS 91131-84-9)
Executive Summary
The indole core is a universally recognized "privileged scaffold" in medicinal chemistry, serving as the foundational pharmacophore for numerous central nervous system (CNS) therapeutics, oncology drugs, and anti-inflammatory agents. 2-Ethyl-7-methyl-1H-indole (CAS 91131-84-9) is a highly specialized, di-alkylated indole derivative. The strategic placement of a methyl group at the C7 position and an ethyl group at the C2 position provides unique steric and lipophilic vectors. These modifications can restrict the rotational degrees of freedom of adjacent bonds when bound to a target protein, thereby minimizing the entropic penalty of binding, while simultaneously enhancing membrane permeability.
This whitepaper provides an in-depth analysis of the physicochemical properties, regioselective synthesis methodologies, and application potential of 2-ethyl-7-methyl-1H-indole, grounded in field-proven chemical principles.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of 2-ethyl-7-methyl-1H-indole is critical for predicting its behavior in both synthetic workflows and biological systems[1]. The C7-methyl group introduces significant steric bulk near the indole nitrogen (N1), which can influence the hydrogen-bond donating capacity of the NH group by sterically shielding it from bulky hydrogen-bond acceptors.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| Chemical Name | 2-Ethyl-7-methyl-1H-indole | Di-alkylated heteroaromatic system |
| CAS Registry Number | 91131-84-9 | Unique chemical identifier |
| Molecular Formula | C11H13N | High carbon fraction; highly lipophilic |
| Molecular Weight | 159.23 g/mol | Low MW; ideal fragment for lead generation |
| Topological Polar Surface Area | 15.8 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration |
| Hydrogen Bond Donors | 1 (N-H) | Capable of key hinge-binding interactions in kinases |
| Hydrogen Bond Acceptors | 0 | Nitrogen lone pair is delocalized into the aromatic ring |
| Rotatable Bonds | 1 (C2-Ethyl) | Low conformational flexibility; favorable binding entropy |
Mechanistic Synthesis Pathways: Causality and Regiocontrol
The synthesis of 2,7-disubstituted indoles presents a specific regiochemical challenge. Below, we evaluate the two primary synthetic pathways, detailing the mechanistic causality behind their selection.
Pathway A: Palladium-Catalyzed Larock Heteroannulation (Preferred)
While traditional methods exist, the modern standard for synthesizing highly specific indole architectures is the palladium-catalyzed Larock heteroannulation[2]. By reacting 2-iodo-3-methylaniline with 1-butyne, researchers can achieve absolute regiocontrol.
The Causality of Regioselectivity: In the Larock synthesis, regioselectivity is governed by the steric differentiation of the alkyne substituents during the syn-insertion step. The bulkier ethyl group of 1-butyne preferentially orients itself away from the sterically demanding palladium center. Consequently, the ethyl group exclusively populates the C2 position, while the terminal hydrogen populates the C3 position, yielding pure 2-ethyl-7-methyl-1H-indole without the need for complex isomer separation.
Figure 1: Catalytic cycle of the Larock heteroannulation yielding 2-ethyl-7-methyl-1H-indole.
Pathway B: Modified Fischer Indole Synthesis (Alternative)
The3 utilizing 2-methylphenylhydrazine and 2-pentanone is a classic approach. However, it suffers from inherent mechanistic flaws when applied to unsymmetrical ketones[3].
The Causality of Isomeric Mixtures: When an unsymmetrical ketone like 2-pentanone is used, the intermediate hydrazone can tautomerize into two distinct enamine isomers. Each enamine can undergo the critical [3,3]-sigmatropic rearrangement, leading to a mixture of constitutional isomers (e.g., 2-ethyl-7-methyl-1H-indole vs. 2-propyl-7-methyl-1H-indole)[3]. Because the product ratio is dictated by the thermodynamic stability of the enamine intermediates, this method requires rigorous downstream HPLC purification, making the Larock method vastly superior for this specific target.
Step-by-Step Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol for the Larock heteroannulation is designed as a self-validating system.
Protocol: Regioselective Synthesis via Larock Annulation
1. Preparation of the Catalytic System:
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In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 2-iodo-3-methylaniline (1.0 mmol), Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%), Lithium chloride (LiCl) (1.0 mmol), and Sodium carbonate (Na2CO3) (2.0 mmol).
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Validation Check: LiCl acts as a critical additive to stabilize the active Pd(0) species and accelerate the oxidative addition step.
2. Inert Atmosphere & Reactant Introduction:
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Evacuate and backfill the Schlenk tube with ultra-high purity Nitrogen (N2) three times.
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Inject anhydrous Dimethylformamide (DMF) (5.0 mL) via a septum.
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Cool the mixture to 0 °C using an ice bath. Introduce 1-butyne (2.0 mmol). Note: Because 1-butyne is a gas at room temperature (bp 8 °C), it must be condensed directly into the cold reaction mixture or added as a pre-standardized cold DMF solution.
3. Thermal Activation:
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Seal the tube securely and transfer it to a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours.
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Causality: The elevated temperature provides the necessary activation energy to drive the sterically hindered syn-insertion and subsequent reductive elimination.
4. Quenching and Biphasic Extraction:
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Cool the vessel to room temperature. Dilute the crude mixture with Ethyl Acetate (EtOAc) (20 mL) and quench with saturated aqueous NH4Cl (15 mL).
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Extract the aqueous layer with additional EtOAc (2 x 15 mL).
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Validation Check: Wash the combined organic layers aggressively with brine (3 x 20 mL). This step is non-negotiable; it removes residual DMF which would otherwise co-elute and ruin chromatographic resolution.
5. Purification:
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Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify via flash column chromatography on silica gel (Gradient: Hexane/EtOAc 95:5 to 90:10) to isolate pure 2-ethyl-7-methyl-1H-indole.
Figure 2: Standard experimental workflow for the palladium-catalyzed synthesis protocol.
Applications in Medicinal Chemistry & Drug Discovery
The 2-ethyl-7-methyl-1H-indole architecture is highly valued in the development of novel therapeutics. The combination of the C2 and C7 alkyl groups creates a specific hydrophobic footprint that is highly complementary to deep, lipophilic binding pockets in target proteins.
For instance,4 has heavily utilized complex functionalized derivatives of this exact core (e.g., 5-chloro-2-ethyl-7-methyl-1H-indole-3-carboxylate) in their patent literature for the development of advanced therapeutic agents[4]. The core acts as a rigid platform, allowing medicinal chemists to append functional groups at the C3 or C5 positions with highly predictable spatial trajectories, thereby optimizing structure-activity relationships (SAR).
Environmental, Health, and Safety (EHS) Guidelines
When executing the protocols outlined above, strict adherence to EHS standards is mandatory:
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1-Butyne Handling: 1-Butyne is an extremely flammable gas. All handling must occur in a spark-free, well-ventilated fume hood. Ensure all Schlenk lines and reaction vessels are properly grounded to prevent static discharge.
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Heavy Metal Toxicity: Palladium catalysts are toxic and environmentally hazardous. All aqueous washes and silica gel waste from the purification step must be segregated into clearly labeled "Heavy Metal Waste" containers for proper remediation and metal recovery.
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Indole Exposure: Alkyl indoles can act as skin and respiratory irritants. The use of nitrile gloves, safety goggles, and a laboratory coat is required at all times.
References
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Chemspace. "Search results - Chemspace: Custom Features · Integrated... CAS: 91131-84-9". Available at:[Link]
- Australian Patent Office / Google Patents. "Application No. AU 2019384118 B2 (Amgen Inc.)".
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RUDN University. "DOMINO REACTIONS OF N-(PROPARGYL)IN... Comparison of Fischer indole synthesis with the optimised Pd-catalysed method". Available at: [Link]
